2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol
CAS No.:
Cat. No.: VC15576293
Molecular Formula: C22H17N3O
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 2-[2-phenyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol |
| Standard InChI | InChI=1S/C22H17N3O/c26-20-14-8-7-13-19(20)22-23-21(16-15-17-9-3-1-4-10-17)24-25(22)18-11-5-2-6-12-18/h1-16,26H/b16-15+ |
| Standard InChI Key | HJBOXJGETYZTCL-FOCLMDBBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Introduction
2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound featuring a phenolic structure linked to a triazole ring. This compound is notable for its unique arrangement, which includes both a phenyl group and an ethenyl moiety, contributing to its potential biological activities and applications in various fields. The presence of the triazole ring is significant due to its diverse pharmacological properties, including antifungal and anticancer activities.
Synthesis Methods
The synthesis of 2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol can be approached through several methods, each requiring careful optimization of reaction conditions to achieve high yields and purity. Common methods involve the use of azide-alkyne Huisgen cycloaddition reactions or other condensation reactions to form the triazole ring.
Biological Activities and Applications
Compounds containing triazole rings often exhibit significant biological activities, including antifungal, antitumor, and anti-inflammatory properties. The specific biological activities of 2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol would depend on its structure and the substituents attached to the triazole and phenolic parts. Preliminary studies suggest that similar compounds show promise in inhibiting certain enzymes or pathways involved in disease processes.
Interaction Studies
Interaction studies are crucial for understanding how 2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol interacts with biological systems. These studies may involve in vitro assays, in vivo models, and computational simulations to elucidate the therapeutic potential and safety profile of this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Phenyl)-3-(pyridinyl)triazole | Contains a pyridine instead of phenol | Known for anti-inflammatory properties |
| 4-(Phenoxy)-3-(triazolyl)aniline | Aniline derivative with triazole | Exhibits antimicrobial activity |
| 5-(Phenyl)-1H-tetrazole | Tetrazole ring instead of triazole | Used in pharmaceuticals for its analgesic effects |
The uniqueness of 2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol lies in its specific combination of a phenolic structure and a triazole ring with an ethenyl substituent, which may enhance its biological activity compared to similar compounds.
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